molecular formula C6H11NO2 B14353863 Hexanenitrile, 5,6-dihydroxy-, (S)- CAS No. 90472-96-1

Hexanenitrile, 5,6-dihydroxy-, (S)-

Cat. No.: B14353863
CAS No.: 90472-96-1
M. Wt: 129.16 g/mol
InChI Key: NDJNMYLHXMCVJM-LURJTMIESA-N
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Description

Hexanenitrile, 5,6-dihydroxy-, (S)- is an organic compound with the molecular formula C6H11NO2. This compound is characterized by the presence of a nitrile group (-CN) and two hydroxyl groups (-OH) on the fifth and sixth carbon atoms, respectively. The (S)- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanenitrile, 5,6-dihydroxy-, (S)- can be achieved through several methods. One common approach involves the hydroxylation of hexanenitrile using specific catalysts and reagents. The reaction typically requires controlled conditions, including temperature and pH, to ensure the selective addition of hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of Hexanenitrile, 5,6-dihydroxy-, (S)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexanenitrile, 5,6-dihydroxy-, (S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanoic acid or hexanedione.

    Reduction: Formation of hexylamine.

    Substitution: Formation of hexyl ethers or esters.

Scientific Research Applications

Hexanenitrile, 5,6-dihydroxy-, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanenitrile, 5,6-dihydroxy-, (S)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Similar Compounds

    Hexanenitrile: Lacks the hydroxyl groups present in Hexanenitrile, 5,6-dihydroxy-, (S)-.

    Pentanenitrile: Has a shorter carbon chain and lacks the hydroxyl groups.

    Heptanenitrile: Has a longer carbon chain but lacks the hydroxyl groups.

Uniqueness

Hexanenitrile, 5,6-dihydroxy-, (S)- is unique due to the presence of both nitrile and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its (S)- configuration also contributes to its specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

90472-96-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(5S)-5,6-dihydroxyhexanenitrile

InChI

InChI=1S/C6H11NO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-3,5H2/t6-/m0/s1

InChI Key

NDJNMYLHXMCVJM-LURJTMIESA-N

Isomeric SMILES

C(CC#N)C[C@@H](CO)O

Canonical SMILES

C(CC#N)CC(CO)O

Origin of Product

United States

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